molecular formula C19H17F3N2O3S2 B11378259 2-(1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperidin-4-yl)-1,3-benzothiazole

2-(1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperidin-4-yl)-1,3-benzothiazole

Cat. No.: B11378259
M. Wt: 442.5 g/mol
InChI Key: FCTUUTCEDROHFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the piperidine ring, and the attachment of the trifluoromethoxybenzenesulfonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The trifluoromethoxybenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring and benzothiazole core contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 2-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

2-{1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is unique due to its combination of a benzothiazole core, a piperidine ring, and a trifluoromethoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H17F3N2O3S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C19H17F3N2O3S2/c20-19(21,22)27-14-5-7-15(8-6-14)29(25,26)24-11-9-13(10-12-24)18-23-16-3-1-2-4-17(16)28-18/h1-8,13H,9-12H2

InChI Key

FCTUUTCEDROHFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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